N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole ring with two carbon and three nitrogen atoms . These compounds are capable of binding in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often involve a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Scientific Research Applications
Structural and Chemical Analysis
- A study on a closely related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl) acetamide, detailed its crystal structure, showcasing the importance of sulfonamides in antibacterial agents due to their low cost, low toxicity, and high activity against bacterial diseases. This research underscores the potential of structural analogs in enhancing antibacterial properties (Xiao-Qing Cai et al., 2009).
Antimicrobial Applications
- Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized for use as antimicrobial agents. The study aimed to create heterocyclic compounds incorporating the sulfamoyl moiety, indicating the broad potential of compounds with similar structures in fighting bacterial and fungal infections (E. Darwish et al., 2014).
Potential Antiviral and Antitumor Applications
- A synthesis and evaluation study of new thiazolidin-4-one derivatives as potential antimicrobial agents, including their activity against various bacteria and fungi, suggests a wider application range for compounds with similar chemical structures (Bhushan A. Baviskar et al., 2013).
- Another research focused on the synthesis and in vitro study of antiviral and virucidal activity of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. Some derivatives showed potential in reducing viral replication, indicating the compound's structure could be tailored for antiviral applications (M. Wujec et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-3-9-20-13(22)17-18-14(20)23-10-12(21)19(2)15(11-16)7-5-4-6-8-15/h3-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDVGNXNGYOUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)NN=C1SCC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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